Cas no 1804199-49-2 (2-Bromo-4-(2-chloropropanoyl)phenylacetic acid)
2-Bromo-4-(2-chloropropanoyl)phenylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-(2-chloropropanoyl)phenylacetic acid
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- Inchi: 1S/C11H10BrClO3/c1-6(13)11(16)8-3-2-7(5-10(14)15)9(12)4-8/h2-4,6H,5H2,1H3,(H,14,15)
- InChI Key: ODJVTARXAXLHOK-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(C(C)Cl)=O)C=CC=1CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 282
- XLogP3: 2.8
- Topological Polar Surface Area: 54.4
2-Bromo-4-(2-chloropropanoyl)phenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013020898-250mg |
2-Bromo-4-(2-chloropropanoyl)phenylacetic acid |
1804199-49-2 | 97% | 250mg |
494.40 USD | 2021-06-24 | |
| Alichem | A013020898-500mg |
2-Bromo-4-(2-chloropropanoyl)phenylacetic acid |
1804199-49-2 | 97% | 500mg |
823.15 USD | 2021-06-24 | |
| Alichem | A013020898-1g |
2-Bromo-4-(2-chloropropanoyl)phenylacetic acid |
1804199-49-2 | 97% | 1g |
1,490.00 USD | 2021-06-24 |
2-Bromo-4-(2-chloropropanoyl)phenylacetic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 2-Bromo-4-(2-chloropropanoyl)phenylacetic acid
Introduction to 2-Bromo-4-(2-chloropropanoyl)phenylacetic acid (CAS No. 1804199-49-2)
2-Bromo-4-(2-chloropropanoyl)phenylacetic acid, identified by its Chemical Abstracts Service (CAS) number 1804199-49-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a bromine substituent at the para position of a phenyl ring and a chloropropanoyl moiety at the ortho position, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The molecular structure of 2-Bromo-4-(2-chloropropanoyl)phenylacetic acid consists of a phenyl ring substituted with bromine at the 2-position and an acetic acid derivative linked through a chloropropanoyl group at the 4-position. This arrangement imparts distinct reactivity, making it a versatile building block for medicinal chemists exploring novel drug candidates. The presence of both bromine and chlorine atoms enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex heterocyclic scaffolds.
In recent years, 2-Bromo-4-(2-chloropropanoyl)phenylacetic acid has been explored in the development of small-molecule inhibitors targeting various therapeutic pathways. One notable area of research involves its application in the synthesis of kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. The bromine atom serves as an excellent handle for palladium-catalyzed reactions, enabling the introduction of aryl or heteroaryl groups to generate more intricate molecular architectures. Similarly, the chloropropanoyl side chain can be further functionalized to introduce pharmacophores that modulate enzyme activity.
Moreover, studies have highlighted the potential of 2-Bromo-4-(2-chloropropanoyl)phenylacetic acid in designing modulators of G protein-coupled receptors (GPCRs), which are integral to numerous physiological processes. The phenylacetic acid core is known to interact with specific residues within GPCRs, influencing receptor conformation and signaling cascades. Researchers have leveraged this compound to develop novel ligands with improved selectivity and affinity for target receptors, demonstrating its significance in drug discovery efforts.
Recent advancements in computational chemistry have further enhanced the utility of 2-Bromo-4-(2-chloropropanoyl)phenylacetic acid. Molecular docking studies have revealed its potential as a scaffold for designing molecules that interact with protein targets involved in neurodegenerative diseases. The structural features of this compound allow for precise tuning of binding interactions, making it an attractive candidate for generating lead compounds through structure-based drug design approaches.
The synthesis of 2-Bromo-4-(2-chloropropanoyl)phenylacetic acid involves multi-step organic transformations that highlight its synthetic versatility. Starting from commercially available precursors such as 4-bromophenol and 2-chloropropionic acid derivatives, the compound can be synthesized through esterification followed by bromination or vice versa. The optimization of reaction conditions ensures high yields and purity, which are critical for subsequent pharmaceutical applications.
In clinical research, 2-Bromo-4-(2-chloropropanoyl)phenylacetic acid has been investigated as a precursor for prodrugs designed to enhance bioavailability and targeted delivery. By incorporating this compound into prodrug formulations, researchers aim to improve pharmacokinetic profiles while maintaining or enhancing therapeutic efficacy. Preliminary studies suggest that derivatives of this molecule exhibit promising properties in terms of solubility, stability, and metabolic resistance, making them attractive candidates for further development.
The role of 2-Bromo-4-(2-chloropropanoyl)phenylacetic acid in addressing unmet medical needs continues to evolve with advancements in synthetic methodologies and biotechnological tools. Its incorporation into high-throughput screening (HTS) libraries has enabled rapid identification of novel bioactive molecules with potential therapeutic applications. As part of ongoing research initiatives, this compound is being systematically explored to uncover new mechanisms of action and expand its utility across multiple disease indications.
Future directions in the study of 2-Bromo-4-(2-chloropropanoyl)phenylacetic acid include exploring its role in developing treatments for infectious diseases and chronic conditions. The ability to modify its structure allows researchers to fine-tune its interactions with biological targets, potentially leading to breakthroughs in antiviral and anti-inflammatory therapies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic advancements.
In conclusion, 2-Bromo-4-(2-chloropropanoyl)phenylacetic acid (CAS No. 1804199-49-2) represents a significant asset in modern drug discovery programs due to its structural versatility and functional reactivity. Its applications span across multiple therapeutic areas, from oncology to neurology, underscoring its importance as a synthetic intermediate. As research progresses, this compound is expected to continue playing a pivotal role in shaping the next generation of pharmaceutical innovations.
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